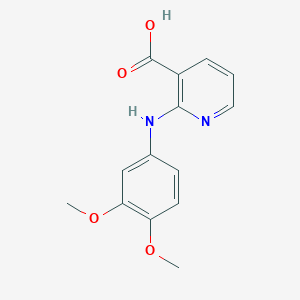
Retinyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinyl pivalate is a derivative of vitamin A, specifically a retinyl ester. It is formed by the esterification of retinol (vitamin A alcohol) with pivalic acid. This compound is known for its stability and is used in various cosmetic and pharmaceutical formulations due to its beneficial properties for skin health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of retinyl pivalate typically involves the esterification of retinol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Retinyl pivalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert this compound back to retinol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Retinol.
Substitution: Various retinyl esters depending on the substituent used.
Applications De Recherche Scientifique
Retinyl pivalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other retinoid compounds.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders such as acne and psoriasis.
Industry: Used in cosmetic formulations for its anti-aging and skin-rejuvenating properties.
Mécanisme D'action
Retinyl pivalate exerts its effects by being converted into retinol and subsequently into retinoic acid within the skin. Retinoic acid binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus, regulating gene expression involved in cell growth, differentiation, and apoptosis. This mechanism helps improve skin texture, reduce wrinkles, and treat various skin conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Retinyl palmitate
- Retinyl acetate
- Retinyl propionate
Comparison
- Retinyl palmitate : Similar to retinyl pivalate but uses palmitic acid instead of pivalic acid. It is less stable but widely used in skincare products.
- Retinyl acetate : Uses acetic acid and is more stable than retinyl palmitate but less potent.
- Retinyl propionate : Known for its stronger retinoid activity compared to retinyl palmitate and retinyl acetate.
This compound is unique due to its stability and effectiveness in delivering retinoid benefits with reduced irritation, making it a valuable compound in both research and commercial applications.
Propriétés
Numéro CAS |
20559-05-1 |
|---|---|
Formule moléculaire |
C25H38O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H38O2/c1-19(14-15-22-21(3)13-10-17-25(22,7)8)11-9-12-20(2)16-18-27-23(26)24(4,5)6/h9,11-12,14-16H,10,13,17-18H2,1-8H3/b12-9+,15-14+,19-11+,20-16+ |
Clé InChI |
LTMXTDZZEINTQC-FYBJENTQSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C(C)(C)C)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


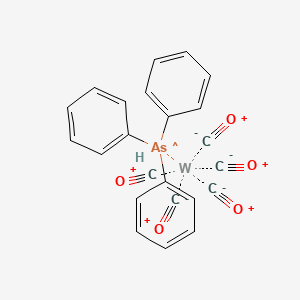
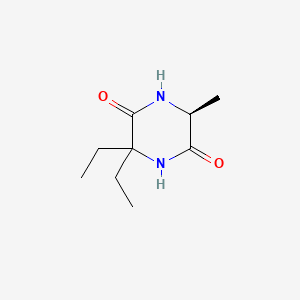
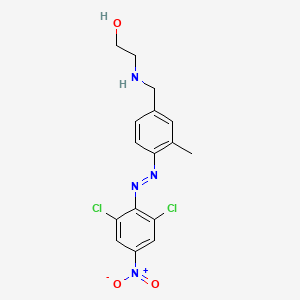
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
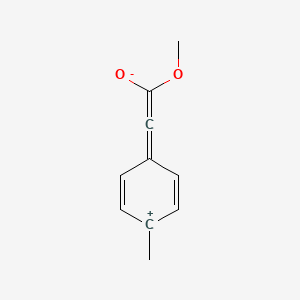
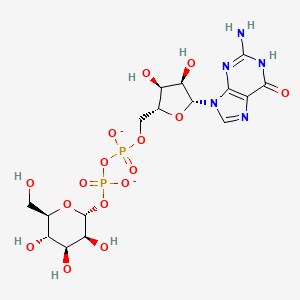

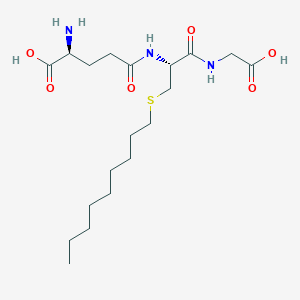
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)


![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)

